Aminocyclohexylsulfonic acid, sodium salt

Catalog No.
S652399
CAS No.
139-05-9
M.F
C6H13NNaO3S
M. Wt
202.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Aminocyclohexylsulfonic acid, sodium salt

CAS Number

139-05-9

Product Name

Aminocyclohexylsulfonic acid, sodium salt

IUPAC Name

sodium N-cyclohexylsulfamate

Molecular Formula

C6H13NNaO3S

Molecular Weight

202.23 g/mol

InChI

InChI=1S/C6H13NO3S.Na/c8-11(9,10)7-6-4-2-1-3-5-6;/h6-7H,1-5H2,(H,8,9,10);

InChI Key

HBYFMXJSJSZZBM-UHFFFAOYSA-N

SMILES

Array

solubility

greater than or equal to 100 mg/mL at 68 °F (NTP, 1992)

Synonyms

Calcium Cyclamate, Cyclamate, Cyclamate Calcium (2:1) Salt, Cyclamate, Calcium, Cyclamate, Calcium (2:1) Salt, Dihydrate, Cyclamate, Potassium, Cyclamate, Sodium, Cyclamate, Sodium Salt, Cyclamates, Cyclamic Acid, Potassium Cyclamate, Sodium Cyclamate

Canonical SMILES

C1CCC(CC1)NS(=O)(=O)O.[Na]

Isomeric SMILES

C1CCC(CC1)NS(=O)(=O)[O-].[Na+]

The exact mass of the compound Sodium cyclamate is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as greater than or equal to 100 mg/ml at 68° f (ntp, 1992). The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 42195. Its Medical Subject Headings (MeSH) category is Technology and Food and Beverages Category - Food and Beverages - Food - Food Ingredients - Food Additives - Flavoring Agents - Sweetening Agents. It belongs to the ontological category of organic molecular entity in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Food Additives -> SWEETENER; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

Aminocyclohexylsulfonic acid, sodium salt, universally recognized in industry as sodium cyclamate (CAS 139-05-9), is a non-nutritive synthetic sweetener and sulfamate salt widely utilized in the food, beverage, and pharmaceutical sectors[1]. Characterized by a sweetening power 30 to 50 times that of sucrose, it provides zero-calorie sweetness without the glycemic impact of traditional sugars [2]. From a procurement and formulation perspective, its most critical attributes are its exceptional aqueous solubility (~200 g/L at 20°C), robust thermal stability up to 250°C, and resistance to hydrolysis across a broad pH range of 2.0 to 10.0 [3]. These physicochemical properties make it a foundational bulk ingredient for high-heat processing, highly acidic formulations, and synergistic sweetener blends where it effectively masks the bitter off-notes of other high-intensity substitutes [1].

Substituting aminocyclohexylsulfonic acid sodium salt with other high-intensity sweeteners often compromises product integrity in demanding manufacturing environments [1]. Aspartame, a common alternative, undergoes rapid thermal degradation at temperatures above 80°C and hydrolyzes in highly acidic environments (pH < 3.0), rendering it useless for baked goods, pasteurized liquids, or citrus-based beverages[2]. Conversely, while saccharin sodium offers high thermal stability, its standalone use at functional concentrations introduces a harsh, metallic aftertaste that severely impacts consumer acceptance [3]. Furthermore, substituting with calcium cyclamate introduces reactive calcium ions, which can precipitate with phosphates or tartrates in complex pharmaceutical or beverage matrices [1]. Consequently, this specific sodium salt remains strictly necessary for formulations requiring high-heat survivability, extreme pH tolerance, and a clean sensory profile without ion-induced precipitation.

Thermal Survivability in High-Heat Processing

Aminocyclohexylsulfonic acid sodium salt demonstrates exceptional thermal resistance, maintaining its structural integrity and sweetening power at temperatures where alternative dipeptide sweeteners fail [1]. Thermogravimetric data indicates that the compound is stable up to approximately 250°C, with decomposition occurring only between 245°C and 280°C [2]. In stark contrast, aspartame begins to rapidly degrade and lose its sweetness at temperatures exceeding 80°C [3]. This quantitative advantage ensures that the sodium salt survives baking, deep-frying (up to 185°C for extended periods), and UHT pasteurization without producing off-flavors or losing efficacy [1].

Evidence DimensionThermal degradation threshold
Target Compound DataStable up to ~250°C (decomposition at 245–280°C)
Comparator Or BaselineAspartame (rapid degradation > 80°C)
Quantified Difference> 160°C higher thermal stability threshold
ConditionsThermogravimetric analysis and high-heat food processing models

Critical for the procurement of sweeteners used in baked goods, confectionery, and hot-fill manufacturing where heat-labile alternatives lose functionality.

Hydrolytic Resistance Across Extreme pH Ranges

In aqueous solutions, the stability of a sweetener dictates its shelf-life in beverage and pharmaceutical applications. This sodium salt is highly resistant to hydrolysis, remaining chemically stable across a broad pH range of 2.0 to 10.0 [1]. This is a significant differentiator from aspartame, which exhibits optimal stability only at pH 4.3 and undergoes rapid hydrolysis into diketopiperazine at pH levels below 3.0 or above 5.0 [2]. The broad pH tolerance ensures consistent sweetness and prevents the formation of degradation byproducts in highly acidic fruit juices, carbonated soft drinks, and alkaline suspensions[1].

Evidence DimensionStable pH operating range
Target Compound DatapH 2.0 to 10.0 without significant hydrolysis
Comparator Or BaselineAspartame (hydrolyzes at pH < 3.0 and pH > 5.0)
Quantified DifferenceFunctional across an 8-point pH spread vs. a narrow 2-point optimal window
ConditionsAqueous solution storage over extended shelf-life

Enables reliable formulation in highly acidic (e.g., colas, citrus juices) or alkaline products without risk of sweetness degradation over time.

High Aqueous Solubility for Liquid Concentrates

For the manufacturing of liquid concentrates, syrups, and pharmaceutical drops, the maximum soluble concentration of a sweetener is a strict limiting factor. Aminocyclohexylsulfonic acid sodium salt exhibits high aqueous solubility, dissolving at approximately 200 g/L at 20°C [1]. This vastly outperforms aspartame, which has a limited water solubility of only ~10 g/L at room temperature[2]. While saccharin sodium is also highly soluble, its use at high concentrations is limited by sensory defects. The 200 g/L solubility threshold allows formulators to create highly concentrated, stable liquid sweetening systems without the risk of crystallization or precipitation during storage [1].

Evidence DimensionAqueous solubility at 20°C
Target Compound Data~200 g/L
Comparator Or BaselineAspartame (~10 g/L)
Quantified Difference20-fold higher aqueous solubility
ConditionsStandard aqueous dissolution at 20°C

Essential for procuring sweeteners for high-brix equivalent zero-calorie syrups, beverage concentrates, and liquid pharmaceutical excipients.

Sensory Synergy and Off-Note Masking in Blends

While the compound is 30 to 50 times sweeter than sucrose, its most valuable commercial trait is its sensory synergy with other high-intensity sweeteners, particularly saccharin [1]. Saccharin is ~300 times sweeter than sucrose but imparts a distinct, undesirable metallic and bitter aftertaste at functional concentrations[2]. When aminocyclohexylsulfonic acid sodium salt is blended with saccharin sodium in a standard 10:1 ratio, it quantitatively masks this bitter off-note, yielding a clean, sucrose-like taste profile[1]. This synergistic effect allows manufacturers to achieve high sweetness intensities at a fraction of the cost of premium sweeteners like sucralose, without sacrificing consumer acceptability [2].

Evidence DimensionSensory profile at high sweetness equivalence
Target Compound DataClean, sucrose-like profile in 10:1 cyclamate:saccharin blend
Comparator Or BaselineSaccharin alone (distinct bitter/metallic aftertaste >0.1% w/v)
Quantified DifferenceElimination of metallic off-notes while achieving >100x sucrose sweetness equivalence
ConditionsHuman sensory evaluation in aqueous and food matrices

Drives the procurement of cyclamate as a cost-effective, bulk-sweetening foundation for zero-calorie blends that require a premium taste profile.

High-Temperature Baked Goods and Confectionery

Leveraging its thermal stability up to 250°C, this compound is the preferred zero-calorie sweetener for baked goods, extruded snacks, and hard candies where heat-labile alternatives like aspartame would degrade and lose sweetening power during processing[1].

Acidic Beverage Concentrates and Carbonated Drinks

Due to its resistance to hydrolysis across a pH range of 2.0 to 10.0, it is ideal for highly acidic formulations, including colas, citrus juices, and sports drinks, ensuring consistent shelf-life without sweetness degradation [2].

Cost-Effective Synergistic Sweetener Blends

Utilized extensively in a 10:1 ratio with saccharin sodium to create tabletop sweeteners and bulk food additives that mimic the clean taste of sucrose while masking saccharin's metallic aftertaste, optimizing formulation costs [2].

Liquid Pharmaceutical Suspensions and Syrups

Taking advantage of its high aqueous solubility (~200 g/L), the sodium salt serves as a highly effective excipient to mask the bitter taste of active pharmaceutical ingredients (APIs) in concentrated liquid formulations without the risk of precipitation [3].

Physical Description

Sodium cyclamate appears as odorless or almost odorless white crystals or crystalline powder. Intensely sweet taste, even in dilute solution. pH (10% solution in water): 5.5-7.5. Used as a non-nutritive sweetener.
White solid; [Hawley] White powder; [MSDSonline]

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

202.05138373 Da

Monoisotopic Mass

202.05138373 Da

Heavy Atom Count

12

Melting Point

509 °F (decomposes) (NTP, 1992)

UNII

1I6F42RME1

Related CAS

22458-67-9

GHS Hazard Statements

Aggregated GHS information provided by 93 companies from 7 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 41 of 93 companies. For more detailed information, please visit ECHA C&L website;
Of the 5 notification(s) provided by 52 of 93 companies with hazard statement code(s):;
H302 (98.08%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Sweetening Agents

Pictograms

Irritant

Irritant

Other CAS

139-05-9

Wikipedia

Cyclamate

Use Classification

Food Additives -> SWEETENER; -> JECFA Functional Classes
Cosmetics -> Masking

General Manufacturing Information

Sulfamic acid, N-cyclohexyl-, sodium salt (1:1): ACTIVE

Dates

Last modified: 08-15-2023

Explore Compound Types